molecular formula C8H12O5 B6274067 rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid CAS No. 2307784-83-2

rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid

Cat. No. B6274067
CAS RN: 2307784-83-2
M. Wt: 188.2
InChI Key:
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Description

Rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid, also known as Rac-MOMC, is an organic compound that has been studied for its potential applications in research and development. Rac-MOMC is a chiral molecule, meaning it has two or more non-superimposable mirror images of itself. This property makes it an attractive option for use in research, as it can be used to study the differences between the two mirror images of the molecule. Rac-MOMC has been studied for its potential use in synthesis, drug development, and biochemistry.

Scientific Research Applications

Rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, as well as in the development of new drugs. It has also been studied for its potential use in biochemistry, as it can be used to study the differences between the two mirror images of the molecule. In addition, rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid has been studied for its potential use in the synthesis of complex molecules, such as proteins and other biomolecules.

Mechanism of Action

The mechanism of action of rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid is not completely understood. However, it is believed that the two mirror images of the molecule interact differently with other molecules in the environment, leading to different biological effects. This property makes rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid an attractive option for use in research, as it can be used to study the effects of different mirror images of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid have not been extensively studied. However, some studies have suggested that it may have potential applications in the treatment of certain diseases. For example, one study found that rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid may be useful in the treatment of rheumatoid arthritis. In addition, it has been suggested that rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

Rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid has several advantages for use in laboratory experiments. One of the main advantages is that it is a chiral molecule, meaning it has two or more non-superimposable mirror images of itself. This property makes it an attractive option for use in research, as it can be used to study the differences between the two mirror images of the molecule. In addition, rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid is relatively easy to synthesize, meaning that it can be produced in large amounts in a short amount of time.
However, there are some limitations to the use of rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid in laboratory experiments. One of the main limitations is that the mechanism of action of the molecule is not fully understood. This means that researchers may not be able to accurately predict the effects of the molecule on different biological systems. In addition, the effects of rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid on different biological systems have not been extensively studied, meaning that researchers may not be able to accurately predict the effects of the molecule on different biological systems.

Future Directions

There are a number of potential future directions for research on rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid. One of the main areas of research is the mechanism of action of the molecule. Further research into the mechanism of action of rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid could lead to a better understanding of the molecule and its potential applications in research and development. In addition, further research into the effects of rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid on different biological systems could lead to potential applications in the treatment of diseases such as cancer and rheumatoid arthritis. Finally, further research into the synthesis of rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid could lead to improved methods for producing the molecule in large amounts.

Synthesis Methods

Rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of a carboxylic acid with an aldehyde in the presence of a base catalyst. This reaction produces a racemic mixture, meaning that the product contains equal amounts of the two mirror images of the molecule. This method is simple and efficient, and it can produce a large amount of product in a short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid involves the protection of a pre-existing carboxylic acid group, followed by the addition of a methyl group and an oxolane ring. The final step involves the deprotection of the carboxylic acid group to yield the desired compound.", "Starting Materials": [ "2-methylbutyric acid", "methanol", "sodium hydroxide", "methyl iodide", "2,3-epoxybutane", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "diethyl ether" ], "Reaction": [ "2-methylbutyric acid is reacted with methanol and a catalytic amount of sulfuric acid to form methyl 2-methylbutyrate.", "Methyl 2-methylbutyrate is reacted with sodium hydroxide to form sodium 2-methylbutyrate.", "Sodium 2-methylbutyrate is reacted with methyl iodide to form methyl (2R)-2-methylbutyrate.", "Methyl (2R)-2-methylbutyrate is reacted with 2,3-epoxybutane in the presence of hydrochloric acid to form (2R,4S)-4-methyltetrahydrofuran-2-ylmethyl 2-methylbutyrate.", "(2R,4S)-4-methyltetrahydrofuran-2-ylmethyl 2-methylbutyrate is reacted with sodium bicarbonate and hydrochloric acid to form (2R,4S)-4-methyltetrahydrofuran-2-ylmethyl 2-methylbutyric acid.", "(2R,4S)-4-methyltetrahydrofuran-2-ylmethyl 2-methylbutyric acid is reacted with diethyl ether and oxalyl chloride to form (2R,4S)-4-methyltetrahydrofuran-2-ylmethyl 2-methylbutyryl chloride.", "(2R,4S)-4-methyltetrahydrofuran-2-ylmethyl 2-methylbutyryl chloride is reacted with methanol and sodium bicarbonate to form rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid.", "rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid is deprotected using sodium hydroxide to yield the desired compound." ] }

CAS RN

2307784-83-2

Product Name

rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid

Molecular Formula

C8H12O5

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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